
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is an organic compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . This compound belongs to the family of 2-acetylpyridine derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and medicine .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone typically involves a multi-step process. One common method starts with the alkylation of a pyridyl-alcohol derivative, followed by the hydrolysis of the resulting acetal . The reaction conditions often involve the use of iodohexane for O-alkylation and subsequent hydrolysis under acidic conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to enhance yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy or methyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like sodium hydride (NaH) or strong acids/bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. For instance, its structural similarity to other bioactive pyridine derivatives suggests it may interact with enzymes or receptors involved in various biological processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone: An intermediate in the synthesis of COX-2 inhibitors.
1-(2-Methoxy-6-methylpyridin-4-yl)ethanol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(2-Methoxy-6-methylpyridin-4-YL)ethanone is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C9H11NO2 |
|---|---|
Peso molecular |
165.19 g/mol |
Nombre IUPAC |
1-(2-methoxy-6-methylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6-4-8(7(2)11)5-9(10-6)12-3/h4-5H,1-3H3 |
Clave InChI |
FRSWAMXVFLECOG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)OC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Methyl-N-phenyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-2'-amine](/img/structure/B13003450.png)
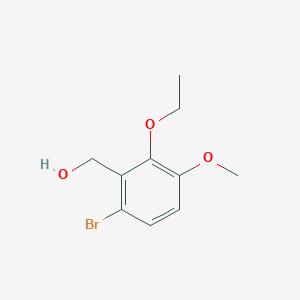


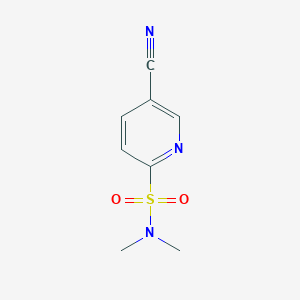


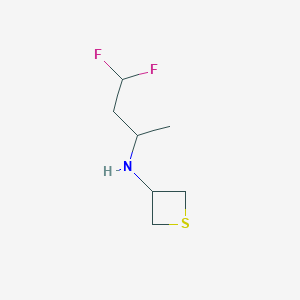
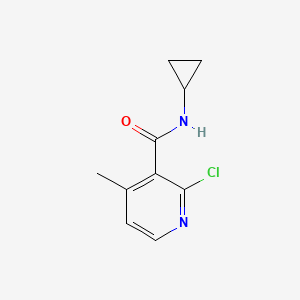
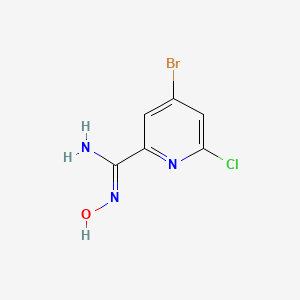
![2-Amino-1-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)ethan-1-ol](/img/structure/B13003511.png)
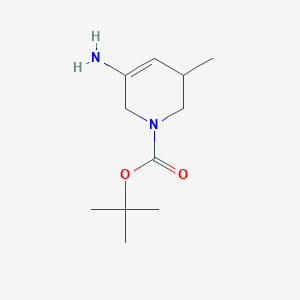

![5-(2-Aminoethyl)-2-methylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13003543.png)
